n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide
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Overview
Description
N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide is a derivative of glutamic acid, a key amino acid in biochemistry. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and reactivity.
Mechanism of Action
Target of Action
N-alpha-Carbobenzoxy-L-glutamic acid alpha-hydrazide is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in the biosynthesis of proteins It plays a key role in cellular metabolism and is involved in various biochemical pathways.
Mode of Action
As a derivative of glutamic acid, it may interact with the same receptors and enzymes that glutamic acid does, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide typically involves the protection of the amino group of l-glutamic acid with a carbobenzoxy (Cbz) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and reagents like carbobenzoxy chloride and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise conditions required for the reactions .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-l-glutamic acid: Similar in structure but lacks the hydrazide group.
N-Carbobenzoxy-l-glutamic acid methyl ester: Contains a methyl ester group instead of a hydrazide.
N-Carbobenzoxy-l-glutamic acid ethyl ester: Similar to the methyl ester but with an ethyl group
Uniqueness
N-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide is unique due to its hydrazide group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVXYXOTORDHV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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